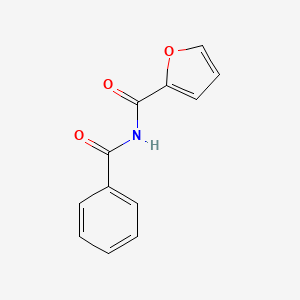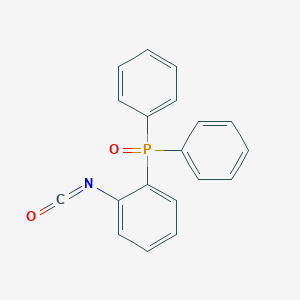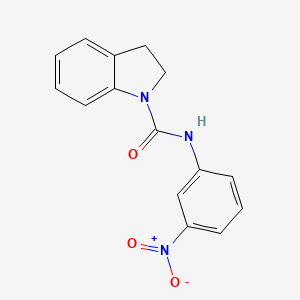![molecular formula C11H19N B14381468 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-75-8](/img/structure/B14381468.png)
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique structure, which includes multiple ring systems and a tertiary amine group
Preparation Methods
The synthesis of 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves multi-step organic reactions. The synthetic routes often start with simpler precursors that undergo cyclization and functional group transformations to form the desired compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar ring structure but differ in their functional groups and overall reactivity.
Azepine derivatives: These compounds have a similar seven-membered ring but may have different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90038-75-8 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
5-methyl-2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-5-6-12-10-4-2-3-9(7-10)11(8)12/h8-11H,2-7H2,1H3 |
InChI Key |
OZXDNBHBSIRARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C1C3CCCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)
![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)

![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)

![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)

![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)


methanone](/img/structure/B14381466.png)
